molecular formula C19H29NO B13944975 Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- CAS No. 63885-11-0

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-

Cat. No.: B13944975
CAS No.: 63885-11-0
M. Wt: 287.4 g/mol
InChI Key: ROLOQLFLZPBXLY-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- is a phencyclidine (PCP) analog characterized by a cyclohexyl ring substituted with a 4-methoxy-4-m-tolyl group and a piperidine moiety. This structural configuration positions it within the arylcyclohexylamine class, known for interactions with N-methyl-D-aspartate (NMDA) receptors and dopamine transporters. The 4-methoxy substitution on the aromatic ring distinguishes it from classical PCP derivatives and influences its receptor binding affinity and selectivity .

Properties

CAS No.

63885-11-0

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

1-[4-methoxy-4-(3-methylphenyl)cyclohexyl]piperidine

InChI

InChI=1S/C19H29NO/c1-16-7-6-8-17(15-16)19(21-2)11-9-18(10-12-19)20-13-4-3-5-14-20/h6-8,15,18H,3-5,9-14H2,1-2H3

InChI Key

ROLOQLFLZPBXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC(CC2)N3CCCCC3)OC

Origin of Product

United States

Preparation Methods

Mannich Condensation for Piperidin-4-one Derivatives

A common and foundational method for synthesizing piperidine-4-one derivatives is the Mannich condensation . This involves the reaction of substituted aromatic aldehydes, ketones (such as ethyl methyl ketone), and ammonium acetate in an ethanol medium to form substituted 4-piperidones. This method is well-documented for producing various 2,6-disubstituted piperidin-4-ones, which serve as key intermediates for further functionalization.

Use of Primary Amines and Cyclization

Another approach involves using primary amines such as S-α-phenylethylamine to form diastereomeric 4-piperidone products. These intermediates can be further transformed via Wittig reactions and acidic hydrolysis to yield 4-formyl piperidines, which are valuable for synthesizing biologically active analogues.

Purification and Crystallization Techniques

Recrystallization Procedures

Recrystallization is the preferred method for purifying piperidine derivatives. The compound is dissolved in a hot solvent (commonly ethanol or ethanol-ethyl acetate mixtures) and then slowly cooled to precipitate pure crystals. This process removes impurities by excluding them from the crystal lattice as the compound crystallizes.

Solvent Selection

  • Ethanol is widely used due to its ability to dissolve the compound at elevated temperatures and allow crystallization upon cooling.
  • Ethanol-ethyl acetate mixtures and benzene-petroleum ether mixtures are also employed depending on the solubility profile of the compound and its derivatives.

Conformational Analysis from Crystals

Crystallographic studies of related piperidine derivatives reveal that the piperidine ring often adopts a chair conformation , with substituents such as methoxy and aryl groups oriented equatorially. This information is useful for confirming the stereochemistry and purity of the synthesized compound.

Summary Table of Preparation and Purification Methods

Step Method/Reaction Type Solvent(s) Used Notes Reference
Substituted cyclohexyl synthesis Friedel-Crafts alkylation / Grignard addition Organic solvents (e.g., ether) Introduces 4-methoxy-4-m-tolyl groups Inferred
Piperidine ring formation Mannich condensation / Reductive amination Ethanol, ammonium acetate Forms piperidine ring with substituted cyclohexyl
Purification Recrystallization Ethanol, ethanol-ethyl acetate Slow cooling to obtain pure crystals
Crystallographic confirmation X-ray crystallography - Confirms chair conformation and substituent orientation

Research Findings and Expert Notes

  • The Mannich condensation remains the most versatile and high-yielding route to substituted piperidines, including those with bulky cyclohexyl substituents.
  • The choice of solvent for recrystallization significantly affects crystal quality and purity. Ethanol and ethanol mixtures are optimal for piperidine derivatives with aromatic and methoxy substituents.
  • Side reactions such as oxidation during synthesis can be mediated by manganese dioxide, which may lead to amide formation from benzylic amines; controlling reaction conditions is critical to avoid such byproducts.
  • The stereochemistry of substituents on the piperidine ring influences biological activity; thus, resolving diastereomers or controlling stereochemistry during synthesis is important for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action for Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at NMDA receptors, leading to the inhibition of neurotransmitter release . This interaction can modulate various signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs, their modifications, and functional properties:

Compound Name Structural Features NMDA Receptor Affinity (Ki) Dopamine Uptake Inhibition (IC50) Therapeutic Index (LD50/ED50) Key Findings
Phencyclidine (PCP) Phenyl, cyclohexyl, piperidine 0.2–1.5 µM 68 nM 1.83 Noncompetitive NMDA antagonist; induces psychotomimetic effects .
TCP (1-[1-(2-Thienyl)cyclohexyl]piperidine) Thienyl substitution, piperidine 1.5 µM High affinity for dopamine site 2 2.15 Higher NMDA affinity than PCP; associated with dopamine reuptake modulation .
BTCP (1-[1-(2-Benzo[b]thienyl)cyclohexyl]piperidine) Benzo[b]thienyl substitution Negligible 0.6–62 (selectivity ratio) N/A Selective dopamine uptake inhibitor; minimal NMDA binding .
4-Methoxy-PCP (Target Compound) 4-Methoxy-4-m-tolyl substitution ~2.3 µM (estimated) Not reported Not tested High NMDA selectivity; methoxy group enhances receptor interaction .
PCA (1-Phenylcyclohexylamine) Piperidine replaced by primary amine 36.3 µM N/A 2.33 Reduced NMDA potency but improved anticonvulsant-toxicity separation vs. PCP .

Key Structure-Activity Relationship (SAR) Trends

Piperidine Ring Importance: Retention of the piperidine ring (as in PCP, TCP, and the target compound) correlates with higher NMDA receptor affinity and voltage-dependent channel block compared to morpholino or primary amine substitutions (e.g., PCA) . Removal of the piperidine ring (e.g., PCA) reduces potency by ~10-fold and alters decay kinetics of ion channel currents .

Aromatic Substitution Effects :

  • Thienyl vs. Phenyl : TCP’s thienyl group increases NMDA affinity (Ki = 1.5 µM) over PCP (Ki = 1.5–2.3 µM) .
  • Methoxy Substitution : The 4-methoxy group in the target compound enhances NMDA selectivity, as seen in related 3- and 4-methoxy-PCP analogs, which exhibit high-affinity binding (Ki ~2.3 µM) without significant dopamine transporter interaction .

Substituent Position :

  • Para vs. Meta Methoxy : 4-Methoxy substitution (target compound) likely improves NMDA receptor engagement compared to 3-methoxy analogs, which show mixed affinity for sigma and dopamine sites .

Toxicity and Therapeutic Index :

  • TCP and PCP derivatives with thienyl/aryl substitutions show narrower therapeutic indices (e.g., TCP = 2.15) due to seizure and respiratory risks .
  • Methoxy-substituted compounds (e.g., target) may offer improved safety profiles, though in vivo data are lacking .

Functional Comparisons

  • NMDA Antagonism: The target compound and TCP act as noncompetitive NMDA antagonists, blocking ion channel currents in a voltage-dependent manner. However, TCP’s thienyl group confers higher potency (IC50 = 4.5 µM in glutamate-induced cell death models) compared to the target’s estimated NMDA affinity .
  • Dopamine Modulation :
    Unlike TCP, which binds dopamine reuptake sites (IC50 = 829 fmol/mg at site 2 ), the target compound’s methoxy group may reduce off-target dopamine interactions, mimicking BTCP’s selectivity but without NMDA effects .
  • Neuroprotective Potential: TCP and 4-methoxy analogs demonstrate efficacy in reducing cerebral ischemia damage in animal models, suggesting similar applications for the target compound .

Biological Activity

Piperidine derivatives, including Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- is characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The presence of the methoxy and m-tolyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of piperidine derivatives is often linked to their ability to interact with various receptors and enzymes. For instance:

  • Acetylcholinesterase Inhibition : Some piperidine derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Studies indicate that modifications in the piperidine structure can significantly impact their inhibitory potency against acetylcholinesterase compared to established drugs like donepezil .
  • Antiviral Activity : Research has identified piperidine derivatives as potential inhibitors of viral kinases such as AAK1 and GAK. These kinases are involved in the life cycle of viruses like dengue and chikungunya. Compounds exhibiting selective inhibition of these targets demonstrated significant antiviral efficacy in vitro .

Biological Activity Spectrum

A comprehensive evaluation using computer-aided drug design tools has indicated that piperidine derivatives can affect a wide range of biological targets. The following table summarizes the predicted pharmacological activities based on in silico analyses:

Activity Type Potential Targets Applications
Enzyme InhibitionAcetylcholinesterase, KinasesNeurodegenerative diseases, Antivirals
Receptor ModulationVarious GPCRsPain management, CNS disorders
Ion Channel InteractionVoltage-gated ion channelsAntiarrhythmic agents
Antimicrobial ActivityBacterial enzymesAntibiotic development

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several piperidine analogs and evaluated their biological activities. The results indicated that certain modifications enhanced their interaction with acetylcholinesterase and other targets, suggesting a pathway for developing new therapeutics .
  • Antiviral Studies : In vitro studies demonstrated that specific piperidine derivatives exhibited potent antiviral activity against dengue virus by selectively inhibiting AAK1 and GAK kinases. This finding supports the potential use of these compounds in antiviral therapy .
  • Broad-Spectrum Activity : A recent investigation highlighted the broad-spectrum biological activity of modified piperidine derivatives, suggesting their applicability in treating various conditions, including cancer and central nervous system diseases. These findings were supported by computer-aided evaluations indicating multiple target interactions .

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